Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate
Description
Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by a carboxylate ester at position 5, an amino group at position 4, and a sulfanyl group at position 2 linked to a 2-oxo-1,2-diphenylethyl moiety. This structure confers unique steric and electronic properties due to the bulky diphenylethyl group, which may enhance π-π interactions and influence solubility or binding affinity in biological systems. The compound’s molecular formula is inferred as $ \text{C}{22}\text{H}{21}\text{N}3\text{O}3\text{S} $, with a molecular weight of approximately 407.48 g/mol (calculated based on standard atomic weights).
Properties
IUPAC Name |
ethyl 4-amino-2-(2-oxo-1,2-diphenylethyl)sulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-2-27-20(26)16-13-23-21(24-19(16)22)28-18(15-11-7-4-8-12-15)17(25)14-9-5-3-6-10-14/h3-13,18H,2H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQJAWPYYAFJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine intermediate with a thiol compound, such as 2-oxo-1,2-diphenylethanethiol, under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the diphenylethyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and the use of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Due to its unique functional groups, it may exhibit pharmacological activities, such as antimicrobial or anticancer properties, making it a subject of interest in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. The amino group and thioether linkage may facilitate binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Carboxylate Derivatives
The following table and analysis compare the target compound with structurally analogous pyrimidine derivatives reported in the literature:
Key Observations:
Steric and Electronic Effects: The target compound’s diphenylethyl sulfanyl group introduces significant steric hindrance compared to simpler substituents like benzylsulfanyl (). This may reduce metabolic degradation but limit solubility.
Solubility and Lipophilicity :
- Compounds with alkyl or methoxymethyl groups (e.g., furan in ) may have improved aqueous solubility compared to the target compound’s hydrophobic diphenylethyl moiety.
- The 4-isopropylphenyl group in increases lipophilicity, which could enhance membrane permeability but reduce bioavailability.
The amino group at position 4 (common in the target compound and ) is a critical pharmacophore for interactions with enzymes like dihydrofolate reductase.
Synthetic Accessibility :
- Derivatives with simpler substituents (e.g., benzylsulfanyl in ) are likely easier to synthesize than the target compound, which requires precise coupling of the diphenylethyl moiety.
Q & A
Basic Question: What are the critical parameters for optimizing the synthesis of Ethyl 4-amino-2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-5-pyrimidinecarboxylate?
Methodological Answer:
The synthesis requires precise control of:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide or dichloromethane) enhance reaction rates by stabilizing intermediates .
- Temperature : Maintain 60–80°C to prevent decomposition of sulfanyl-containing intermediates .
- Reagent stoichiometry : Use a 1:1.2 molar ratio of the pyrimidine core to the 2-oxo-1,2-diphenylethyl sulfanyl reagent to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity, confirmed via HPLC .
Basic Question: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Key analytical techniques include:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.3–1.5 ppm (ethyl ester triplet), δ 6.5–7.8 ppm (aromatic protons) confirm substituent positions .
- ¹³C NMR : Carbonyl signals (C=O) at ~165–175 ppm verify ester and ketone groups .
- Mass spectrometry : ESI-MS ([M+H]⁺) matches the molecular weight (C₂₁H₂₀N₃O₃S, calculated 394.12 g/mol) .
- XRD (if crystallized) : SHELX software refines unit cell parameters and hydrogen bonding networks .
Advanced Question: How can researchers resolve contradictions in crystallographic data for this compound?
Methodological Answer:
Contradictions often arise from:
- Disorder in the sulfanyl-ethyl group : Use SHELXL’s PART instruction to model alternative conformations and refine occupancy ratios .
- Twinned crystals : Apply HKLF 5 in SHELXL to deconvolute overlapping reflections .
- Validation tools : Check R-factor convergence (<5%), and use PLATON’s ADDSYM to detect missed symmetry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
